Ethyl 3-(4-methylphenyl)-3-[(4-nitrobenzoyl)amino]propanoate
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Overview
Description
Ethyl 3-(4-methylphenyl)-3-[(4-nitrobenzoyl)amino]propanoate is a synthetic organic compound with a complex structure. It falls under the category of aryl esters due to the presence of both an aromatic ring and an ester functional group. Let’s break down its name:
Ethyl: Refers to the ethyl group (CH₃CH₂-), which is attached to the carbonyl carbon.
3-(4-methylphenyl): Indicates that a methyl group (CH₃) is attached to the third carbon of the phenyl ring.
3-[(4-nitrobenzoyl)amino]: Describes the presence of a nitrobenzoyl group (C₆H₄NO₂-) attached to the third carbon via an amino linkage (NHCO-).
Preparation Methods
Synthetic Routes::
Friedel-Crafts Acylation:
- Industrial-scale production typically involves continuous flow processes, ensuring high yields and purity.
- Optimization of reaction conditions, solvent choice, and catalysts is crucial for efficient production.
Chemical Reactions Analysis
Reactions::
Ester Hydrolysis: Ethyl 3-(4-methylphenyl)-3-[(4-nitrobenzoyl)amino]propanoate can undergo hydrolysis in acidic or basic conditions, yielding the corresponding carboxylic acid and ethanol.
Reduction: Reduction of the nitro group (NO₂) can yield the corresponding amine.
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions.
Hydrolysis: Acidic (HCl, H₂SO₄) or basic (NaOH, KOH) conditions.
Reduction: Catalytic hydrogenation (H₂/Pd-C), or metal hydrides (LiAlH₄, NaBH₄).
Substitution: Lewis acids (AlCl₃), nucleophiles (e.g., NH₃, Br⁻).
- Hydrolysis: this compound → 3-(4-methylphenyl)propanoic acid + Ethanol
- Reduction: 4-Methyl-N-(4-nitrobenzoyl)aniline
Scientific Research Applications
Medicinal Chemistry: Investigated as potential drug candidates due to their diverse pharmacological activities.
Materials Science: Used in the synthesis of functional materials (e.g., liquid crystals, polymers).
Biological Studies: Probes for enzyme inhibition, receptor binding, and cellular uptake.
Mechanism of Action
Target: Depends on the specific application.
Pathways: May involve interactions with enzymes, receptors, or cellular signaling pathways.
Comparison with Similar Compounds
- Ethyl 3-(4-methylphenyl)-3-[(4-nitrobenzoyl)amino]propanoate is unique due to its combination of an aryl ester, nitrobenzoyl group, and amino linkage.
- Similar Compounds: Other aryl esters, nitro-substituted compounds, and amides.
Properties
Molecular Formula |
C19H20N2O5 |
---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
ethyl 3-(4-methylphenyl)-3-[(4-nitrobenzoyl)amino]propanoate |
InChI |
InChI=1S/C19H20N2O5/c1-3-26-18(22)12-17(14-6-4-13(2)5-7-14)20-19(23)15-8-10-16(11-9-15)21(24)25/h4-11,17H,3,12H2,1-2H3,(H,20,23) |
InChI Key |
COBGPSYRCIRVQW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=CC=C(C=C1)C)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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